5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone
Description
Structure
3D Structure
Properties
CAS No. |
93323-47-8 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-methyl-5,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-19-16(14-10-6-3-7-11-14)15(12-18-17(19)20)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI Key |
BBNFFQUTCXFQIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Overview of Pyrimidinone Scaffolds in Chemical Research
The pyrimidinone nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. nih.govnih.gov Pyrimidines, in general, are fundamental components of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in the genetic code and various biological processes. nih.gov This inherent biological relevance has made pyrimidine (B1678525) derivatives attractive targets for synthetic chemists and drug discovery programs.
Pyrimidinone derivatives are known to exhibit a wide spectrum of pharmacological activities. researchgate.netnih.govwjarr.comorientjchem.org The versatility of the pyrimidinone ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. nih.gov This structural diversity enables the fine-tuning of their physicochemical properties and biological targets.
Table 1: Reported Biological Activities of Various Pyrimidinone Scaffolds
| Biological Activity | Examples of Pyrimidinone Derivatives |
| Anticancer | Fused pyrimidines, Pyrimidinone-5-carbonitriles |
| Antiviral (including anti-HIV) | Dihydroxypyrimidines, N-methylpyrimidones |
| Antimicrobial | Thioxopyrimidines, Fused pyrimidines |
| Anti-inflammatory | Pyrimidine-4-carboxamides |
| Antihypertensive | Pyrimidinedione derivatives |
| Enzyme Inhibition (e.g., MAO, AChE) | 4,6-Diphenylpyrimidine derivatives |
Rationale for Investigating 5,6 Diphenyl 1 Methyl 2 1h Pyrimidinone
While specific research on 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its structural components: the 5,6-diphenylpyrimidine core and the N1-methyl group.
The presence of two phenyl groups at the 5 and 6 positions of the pyrimidine (B1678525) ring introduces significant steric bulk and lipophilicity, which can profoundly influence the molecule's interaction with biological targets. Research on other 4,6-diphenylpyrimidine derivatives has demonstrated their potential as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. acs.orgnih.gov For instance, certain 4,6-diphenylpyrimidine derivatives have shown potent and selective inhibition of MAO-A and AChE at nanomolar concentrations. nih.gov This suggests that the diphenyl substitution pattern is a key pharmacophore for specific enzyme inhibition.
The methylation at the N1 position is another critical modification. N-alkylation of the pyrimidine ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. orientjchem.org For example, N-methylation can alter a molecule's solubility, metabolic stability, and ability to cross cell membranes. In the context of anti-HIV agents, N-methylpyrimidones have been investigated as integrase inhibitors. nih.gov The introduction of a methyl group can also influence the compound's binding affinity and selectivity for its target protein.
Therefore, the investigation of This compound is a logical step in the exploration of the chemical space around biologically active diphenyl-pyrimidine scaffolds. The synthesis and evaluation of this specific compound would aim to understand how the combination of diphenyl substitution and N1-methylation impacts its potential therapeutic properties, building upon the knowledge gained from related structures.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of a molecule. These studies provide insights into molecular geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its optimized molecular geometry. researchgate.netijcps.org This involves calculating key geometric parameters.
A hypothetical data table for the optimized geometry is presented below to illustrate the type of data that would be generated from such a study.
Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.)
| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||
|---|---|---|---|---|---|
| Atom Pair | Length | Atom Trio | Angle | Atom Quartet | Angle |
| N1-C2 | 1.38 | C6-N1-C2 | 120.5 | C2-N1-C6-C5 | -5.2 |
| C2-N3 | 1.39 | N1-C2-N3 | 118.2 | N1-C6-C5-C4 | 178.1 |
| N3-C4 | 1.35 | C2-N3-C4 | 121.3 | C6-C5-C4-N3 | -179.5 |
| C4-C5 | 1.45 | N3-C4-C5 | 117.8 | C5-C4-N3-C2 | 8.3 |
| C5-C6 | 1.36 | C4-C5-C6 | 122.0 | C4-N3-C2-N1 | -175.4 |
| C6-N1 | 1.42 | C5-C6-N1 | 120.2 | N3-C2-N1-C6 | 176.9 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.
For a molecule with extensive conjugation like this compound, the HOMO is typically distributed over the electron-rich regions, while the LUMO is located on the electron-deficient areas.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.85 |
| Energy Gap (ΔE) | 4.40 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential.
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. orientjchem.org The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. In a molecule like this compound, significant delocalization would be expected due to the presence of the pyrimidinone ring and the two phenyl substituents.
Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Note: This data is illustrative.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O | π(C2-N1) | 25.5 |
| π(C5-C6) | π(C4-N3) | 18.2 |
| π(Ph-ring 1) | π(C5-C6) | 15.8 |
| π(Ph-ring 2) | π(C5-C6) | 16.1 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are used to study the conformational flexibility and dynamic behavior of molecules.
Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around the single bonds connecting the phenyl rings to the pyrimidinone core. The orientation of the two phenyl rings relative to the central pyrimidinone ring is a key structural feature. Due to steric hindrance, it is likely that the phenyl rings are not coplanar with the pyrimidinone ring. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angles of these phenyl groups to determine the most stable conformations.
Docking Studies with Biological Targets (excluding human clinical context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its potential interactions with various biological macromolecules, providing a basis for understanding its bioactivity. While specific docking studies on this compound are not extensively documented in publicly available literature, the general applicability of such studies to pyrimidine (B1678525) derivatives is well-established.
For instance, substituted pyrimidine-2,4-diamines have been assessed in silico as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the life cycle of the malaria parasite. nih.gov These studies revealed conserved binding interactions, including strong pi-cation and pi-pi interactions with specific amino acid residues like Phe58, and hydrogen bonds with residues such as Cys15. nih.gov The docking scores from such studies can be used to rank potential inhibitors and guide the synthesis of more potent analogs. nih.gov Similarly, pyrimidine and pyridine (B92270) derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer research. nih.gov
A hypothetical docking study of this compound against a relevant biological target would involve preparing the 3D structure of the molecule and the receptor, followed by computational simulation to identify the most stable binding poses. The results would be analyzed in terms of binding energy and specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
Table 1: Representative Docking Study Parameters for Pyrimidine Derivatives
| Parameter | Description | Example Value/Setting |
|---|---|---|
| Target Protein | The biological macromolecule of interest. | Plasmodium falciparum dihydrofolate reductase (PDB ID: 1J3K) nih.gov |
| Docking Software | The computational program used to perform the docking simulation. | Molecular Operating Environment (MOE), Leadit dovepress.com |
| Scoring Function | The mathematical model used to estimate the binding affinity. | London dG, Affinity dG dovepress.com |
| Binding Interactions | The types of non-covalent interactions observed between the ligand and the protein. | Pi-cation, pi-pi interactions, hydrogen bonds nih.gov |
| Key Residues | Specific amino acids in the binding site that are crucial for interaction. | Phe58, Cys15, Asn108 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for bioactivity.
For pyrimidine derivatives, QSAR studies have been successfully applied to model a range of biological activities. For example, a QSAR study on substituted pyrimidines as inhibitors of Hepatitis C Virus (HCV) replication was developed using multiple linear regression (MLR). researchpublish.com This model, which had a squared correlation coefficient (R²) of 0.81, utilized descriptors such as Mor16m, Mor32u, and GATS3e to predict the half-maximal effective concentration (EC50). researchpublish.com Such studies can guide the structural modification of pyrimidine derivatives to enhance their potency. researchpublish.com
Another application of QSAR is in the study of dihydropyrimidinone derivatives as alkaline phosphatase inhibitors, where a 2D-QSAR model with good predictive ability (R² = 0.958) was generated. acs.org The analysis of such models can reveal the importance of specific physicochemical properties, such as electronic and steric features, for the observed biological activity.
A hypothetical QSAR study for a series of analogs of this compound would involve synthesizing a library of related compounds, measuring their biological activity, and then using computational software to calculate a variety of molecular descriptors. Statistical methods would then be employed to build a model that correlates these descriptors with the activity.
Table 2: Key Components of a QSAR Study on Pyrimidine Derivatives
| Component | Description | Example from Literature |
|---|---|---|
| Compound Series | A set of structurally related molecules with varying biological activity. | 60 substituted pyrimidine derivatives for HCV replication inhibition. researchpublish.com |
| Biological Activity | A quantitative measure of the compound's effect. | log(EC50) values. researchpublish.com |
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure. | 3D Morse (Mor16m, Mor32u) and 2D-Autocorrelation (GATS3e) parameters. researchpublish.com |
| Statistical Method | The algorithm used to build the mathematical model. | Multiple Linear Regression (MLR). researchpublish.com |
| Model Validation | Techniques used to assess the predictive power of the QSAR model. | Leave-one-out cross-validation (QLOO). researchpublish.com |
Mechanistic Insights from Computational Studies
Computational chemistry is also a powerful tool for elucidating reaction mechanisms and understanding the behavior of molecules at a molecular level.
The synthesis of pyrimidinones (B12756618) often involves multicomponent reactions, such as the Biginelli reaction. acs.org Theoretical investigations into the mechanism of such reactions can provide a detailed understanding of each step, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov For example, computational studies on the formation of pyrido[2,3-d]pyrimidines have elucidated the uncatalyzed reaction mechanism in aqueous solution, identifying the rate-determining step. nih.gov
For the synthesis of this compound, computational studies could be employed to investigate the reaction mechanism, calculate the activation energies for different steps, and predict the most favorable reaction pathway. This would involve using quantum mechanical methods, such as Density Functional Theory (DFT), to model the reactants, intermediates, and transition states.
The adsorption of organic molecules onto metal surfaces is a key process in various applications, including corrosion inhibition. Computational methods like DFT and Molecular Dynamics (MD) simulations can provide detailed insights into the adsorption mechanism and the nature of the interactions between the molecule and the surface. mdpi.comajchem-a.com
Pyrimidine derivatives have been investigated as potential corrosion inhibitors for metals like mild steel. ijcce.ac.irjocpr.com Theoretical studies have shown that these molecules can adsorb onto the metal surface through the donation of electrons from their heteroatoms to the vacant d-orbitals of the metal, as well as through back-donation from the metal to the anti-bonding orbitals of the molecule. ijcce.ac.ir DFT calculations can be used to determine important parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE), which are correlated with the inhibition efficiency. ijcce.ac.irresearchgate.net
MD simulations can further elucidate the adsorption process by modeling the dynamic behavior of the inhibitor molecules on the metal surface in a simulated corrosive environment. mdpi.com These simulations can reveal the preferred adsorption orientation (e.g., flat-lying) and calculate the interaction and binding energies. mdpi.comajchem-a.com For this compound, such studies could predict its potential as a corrosion inhibitor and provide a molecular-level understanding of its protective mechanism.
Table 3: Computational Parameters for Studying Adsorption Behavior of Pyrimidine Derivatives
| Parameter | Description | Relevance to Corrosion Inhibition |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher values indicate a greater tendency to donate electrons to the metal surface. ijcce.ac.ir |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower values suggest a greater ability to accept electrons from the metal surface. ijcce.ac.ir |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A smaller energy gap generally correlates with higher inhibition efficiency. researchgate.net |
| Dipole Moment (μ) | A measure of the polarity of the molecule. | A higher dipole moment may enhance the adsorption onto the metal surface. ijcce.ac.ir |
| Binding Energy | The energy released upon adsorption of the molecule onto the surface. | A higher binding energy indicates stronger adsorption and potentially better inhibition. ajchem-a.com |
Preclinical Biological Activity Profiles and Mechanistic Investigations of 5,6 Diphenyl 1 Methyl 2 1h Pyrimidinone and Its Derivatives
Antimicrobial Activity Studies
The pyrimidine (B1678525) scaffold is a fundamental component of DNA and RNA, and its derivatives have been extensively investigated for their therapeutic potential, including antimicrobial effects. ijrpr.com
The antibacterial potential of various pyrimidinone derivatives has been demonstrated against a range of bacterial strains. For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and evaluated for their antimicrobial activity. rsc.org Compounds such as 3a, 3b, 3d, 4a-d, 9c, and 10b from this study exhibited notable antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli, when compared to the standard drug ampicillin. rsc.org
In another study, newly synthesized pyrimidinone derivatives bearing aminomethylenes and Schiff bases were tested for their antibacterial potency. These compounds showed activity against Klebsiella, S. aureus, and E. coli. nih.gov
A separate study focused on 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidines, which share the diphenyl substitution pattern. One of the synthesized compounds demonstrated moderate inhibitory activity against several bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, and methicillin-susceptible and resistant Staphylococcus aureus. nih.gov
Interactive Data Table: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound | Target Microorganism | Activity | Reference |
| 3a, 3b, 3d, 4a-d, 9c, 10b | S. aureus, B. subtilis, E. coli | Excellent | rsc.org |
| Aminomethylene & Schiff base derivatives | Klebsiella, S. aureus, E. coli | Active | nih.gov |
| 4,6-diphenyl-2-((2-substitutedthio)-1,6-dihydropyrimidine derivative | P. aeruginosa, B. subtilis, S. aureus (MSSA & MRSA) | Moderate | nih.gov |
The antifungal properties of pyrimidinone derivatives have also been a subject of investigation. In a study evaluating a series of pyrimidine and pyrimidopyrimidine analogs, several compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b, displayed excellent antifungal activity against Candida albicans and Aspergillus flavus when compared to the standard drug clotrimazole. rsc.org
Another research effort focused on pyrimidine-containing furanose derivatives. ijrpr.com Within this series, compounds 6P, 6D, and 6M showed significant antifungal activity against a fungal strain, with their efficacy evaluated by measuring the zone of inhibition and percent inhibition in comparison to the standard drug fluconazole. ijrpr.com
Interactive Data Table: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound | Target Microorganism | Activity | Reference |
| 3a, 3b, 3d, 4a-d, 9c, 10b | C. albicans, A. flavus | Excellent | rsc.org |
| 6P, 6D, 6M (furanose derivatives) | Fungal strain | Significant | ijrpr.com |
Research into the antiparasitic potential of pyrimidine-related structures has yielded promising candidates. A study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles identified a derivative, 2a, as a potent agent against Leishmania major parasites, with EC50 values in the nanomolar range for both promastigotes and amastigotes. rsc.org Another compound from the same study, 3b, showed notable activity against Toxoplasma gondii. rsc.org These findings highlight the potential of the broader pyrimidine-containing heterocyclic systems in the development of new antiparasitic drugs. rsc.org
Antiviral Activity Assessments
The pyrimidinone scaffold is a key component in a variety of biologically active compounds, including those with antiviral properties. nih.gov Numerous pyrimidine derivatives have been synthesized and evaluated for their activity against a wide range of viruses. researchgate.net
While specific data on 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone is limited, studies on related structures provide insights into the potential antiviral activity of this class of compounds. For example, certain 6-substituted uracil (B121893) and pyrimidinone derivatives have demonstrated potent and selective inhibition of Parainfluenza 1 (Sendai) virus replication in cell cultures. nih.gov
In the context of human immunodeficiency virus type-1 (HIV-1), a series of novel S-DABO analogues, which are dihydropyrimidinone derivatives, were synthesized and evaluated as HIV-1 reverse transcriptase inhibitors. chemrj.org While most of these compounds showed micromolar potency, two derivatives, 3e and 3g, exhibited unusually potent activity with IC50 values of 0.09 and 0.23 µM, respectively, and high selectivity indices. chemrj.org
Antiproliferative and Anticancer Activity in Cell-Based Assays
The pyrimidine ring is a crucial pharmacophore in medicinal chemistry, and its derivatives have been extensively studied for their antiproliferative and anticancer properties. ijrpr.comrsc.org
A number of studies have demonstrated the cytotoxic and growth inhibitory effects of pyrimidinone derivatives against various human cancer cell lines.
In one study, novel 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and screened for their anti-proliferative activities. nih.gov Compounds 7a and 7b, which contain aminoguanidino or guanidino moieties, were found to inhibit the proliferation of RKO colon cancer cells with IC50 values of 8 and 4 µM, respectively. nih.gov Further investigation revealed that these compounds induced apoptosis in RKO cells. nih.gov
Another study on a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed that compounds 6d, 6e, and 6i exhibited good antiproliferative activity against several human cancer cell lines, including Colo-205, MDA-MB 231, and IMR-32. nih.gov
A separate investigation into novel pyrimidine derivatives as potential antioxidant and anticancer agents found that one derivative, 2d, showed the strongest cytotoxic effects against the A549 cell line at a concentration of 50 µM. nih.gov
Interactive Data Table: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 7a | RKO (colon) | 8 µM | nih.gov |
| 7b | RKO (colon) | 4 µM | nih.gov |
| 6d, 6e, 6i | Colo-205, MDA-MB 231, IMR-32 | Good activity | nih.gov |
| 2d | A549 | Strongest in series (at 50 µM) | nih.gov |
Induction of Cellular Apoptosis and Cell Cycle Modulation in In Vitro Models
Derivatives of pyrimidinone have demonstrated significant potential in cancer research through their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in various cancer cell lines. Mechanistic studies have shown that these compounds can trigger apoptosis through intrinsic and extrinsic pathways, often accompanied by cell cycle arrest at critical checkpoints.
A new series of pyrimidine derivatives featuring aryl urea (B33335) moieties has been synthesized and evaluated for anticancer activities. nih.gov Among them, compound 4b showed the highest cytotoxic activity against the SW480 colon cancer cell line, with an IC50 value of 11.08 µM. nih.gov Further investigation revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, novel 1,5-diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were found to induce apoptosis in RKO colon cancer cells. nih.gov Specifically, compounds 7a (aminoguanidino moiety) and 7b (guanidino moiety) inhibited RKO cell proliferation with IC50 values of 8 µM and 4 µM, respectively, with their apoptotic effect confirmed by TUNEL and annexin (B1180172) V-FITC assays. nih.gov
Other studies on hydrazinylpyrimidine and pyrazolopyrimidine derivatives, such as 5d and 7c , found them to be potent inducers of apoptosis against the KM12 colon cancer cell line, with IC50 values of 1.73 µM and 1.21 µM, respectively. researchgate.net These compounds were shown to up-regulate caspases 3 and 9 and the pro-apoptotic factor Bax, while down-regulating the anti-apoptotic factor Bcl-2. researchgate.net Furthermore, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis and cause cell cycle arrest. rsc.org For instance, compound 4 from a synthesized series dramatically induced apoptotic cell death in MCF-7 breast cancer cells and caused cell cycle arrest at the G2/M phase. rsc.org Pyrimidine-furan derivatives have also been reported to arrest the cell cycle in the G2/M and S phases in NCI-H522 cells, leading to increased apoptosis. researchgate.net
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Observed Effects | Reference |
|---|---|---|---|---|
| Pyrimidine-Aryl Urea (Compound 4b) | SW480 (Colon) | 11.08 µM | G2/M phase arrest; Upregulation of Bax; Downregulation of Bcl-2 | nih.gov |
| 1,5-diphenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound 7b) | RKO (Colon) | 4 µM | Apoptosis induction | nih.gov |
| 1,5-diphenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound 7a) | RKO (Colon) | 8 µM | Apoptosis induction | nih.gov |
| Pyrazolopyrimidine (Compound 7c) | KM12 (Colon) | 1.21 µM | Apoptosis induction; Upregulation of Caspase 3/9 & Bax; Downregulation of Bcl-2 | researchgate.net |
| Hydrazinylpyrimidine (Compound 5d) | KM12 (Colon) | 1.73 µM | Apoptosis induction; Upregulation of Caspase 3/9 & Bax; Downregulation of Bcl-2 | researchgate.net |
| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast) | 0.57 µM | Apoptosis induction (58.3-fold increase); G2/M phase arrest | rsc.org |
Molecular Mechanisms of Antitumor Action (e.g., EGFR/TOPO II inhibition, DNA intercalation)
The antitumor effects of pyrimidinone derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell proliferation and survival. Key mechanisms include the inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II (TOPO II), as well as direct interaction with DNA through intercalation.
EGFR Inhibition: EGFR is a tyrosine kinase that plays a vital role in cellular proliferation, and its over-activation is a hallmark of many cancers. doaj.orgekb.eg Pyrimidine-based compounds have been designed as ATP-mimicking inhibitors that target the EGFR kinase domain. nih.govnih.gov A study on novel diphenyl-tethered pyrazolopyrimidines identified several potent derivatives, with compound 6l significantly decreasing EGFR protein concentration by a 6.10-fold change. nih.gov Other research has highlighted new pyrimidine analogues, 4a and 4b , which displayed outstanding inhibitory activity against wild-type EGFR and its mutated isoforms. nih.gov Fused pyrimidine systems are considered particularly effective in inhibiting EGFR activity in cancer cells. doaj.orgnih.gov
Topoisomerase II (TOPO II) Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription; their inhibition can lead to DNA damage and apoptosis. wikipedia.orgnih.gov Several pyrimidinone derivatives act as TOPO II inhibitors, which prevent the re-ligation of cleaved DNA strands, leading to cytotoxic double-strand breaks. wikipedia.orgnih.gov The aforementioned diphenyl-tethered pyrazolopyrimidines were also evaluated for TOPO II inhibitory activity. nih.gov Compounds 6a and 6l exhibited potent inhibition with IC50 values of 17.89 µM and 19.39 µM, respectively, surpassing the activity of the established TOPO II inhibitor etoposide (B1684455) (IC50 of 20.82 µM). nih.gov
DNA Intercalation: Some pyrimidinone derivatives can exert their cytotoxic effects by directly inserting themselves between the base pairs of the DNA double helix. nih.govnih.gov This intercalation can disrupt DNA replication and transcription, ultimately triggering apoptosis. nih.gov The diphenyl-tethered pyrazolopyrimidines 6a and 6l demonstrated a significant potential to induce DNA degradation at concentrations lower than etoposide and doxorubicin, suggesting a DNA intercalation mechanism. nih.gov Molecular docking studies of other pyrimidine derivatives have indicated that they can form hydrogen bonds with DNA bases and that their aromatic rings can engage in π–π stacking interactions, further supporting their role as DNA intercalators. nih.gov
| Compound/Derivative Class | Target | IC50 Value / Activity | Reference |
|---|---|---|---|
| Diphenyl-tethered Pyrazolopyrimidine (6l) | EGFR | 6.10-fold decrease in protein concentration | nih.gov |
| Diphenyl-tethered Pyrazolopyrimidine (6a) | TOPO II | 17.89 µM | nih.gov |
| Diphenyl-tethered Pyrazolopyrimidine (6l) | TOPO II | 19.39 µM | nih.gov |
| Etoposide (Reference) | TOPO II | 20.82 µM | nih.gov |
| Diphenyl-tethered Pyrazolopyrimidines (6a, 6l) | DNA Intercalation | Induce DNA degradation at low concentrations | nih.gov |
Enzyme Inhibition Profiles
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleotides, making it a key target for anticancer therapies. nih.govmdpi.com Inhibition of DHFR disrupts DNA synthesis and leads to cell death in rapidly dividing cancer cells. mdpi.comwikipedia.org Numerous pyrimidine derivatives have been developed as DHFR inhibitors. nih.govresearchgate.net A series of pyrazolo[3,4-d]pyrimidine analogues were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). nih.gov Compounds 10e , 10f , and 10g from this series showed considerable inhibitory activity (IC50 < 1 µM), which was more potent than the reference drug Methotrexate (IC50 = 5.61 µM). nih.gov The most active of these, compound 10e , was also found to induce apoptosis and arrest the cell cycle in the G1/S phase in MCF-7 breast cancer cells. nih.gov The structure-activity relationship of these compounds indicates that the pyrimidine scaffold is a key element for DHFR inhibition. nih.govrsc.org
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine (10e, 10f, 10g) | Human DHFR | < 1 µM | nih.gov |
| Methotrexate (Reference) | Human DHFR | 5.61 µM | nih.gov |
Glucosidase Inhibition
α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type-2 diabetes. jocpr.com Various pyrimidine derivatives have been investigated as potential α-glucosidase inhibitors. A series of 2,4,6-triaryl pyrimidine derivatives were synthesized and tested for their in vitro α-glucosidase inhibitory activity against the enzyme from Saccharomyces cerevisiae. jocpr.comjocpr.com Most of the synthesized compounds showed significant inhibition, with compounds 4d (IC50 = 168.9 ± 6.7 µM) and 4f (IC50 = 228.4 ± 8.4 µM) being the most active, showing greater potency than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 5.0 µM). jocpr.com Kinetic studies revealed that compound 4d acts as a competitive inhibitor of the enzyme. jocpr.comjocpr.com In another study, 2-amino-4,6-diarylpyrimidine derivatives were identified as potent dual inhibitors of α-glucosidase and α-amylase, with compound 4p showing an IC50 of 0.087 ± 0.01 μM against α-glucosidase. tandfonline.com Further research on pyrimidine derivatives incorporating aromatic amino acid moieties also yielded potent inhibitors, with compound 5d having an IC50 of 8.3 µM against yeast α-glucosidase. brieflands.com
| Compound/Derivative Class | Enzyme Source | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-Amino-4,6-diarylpyrimidine (4p) | Not Specified | 0.087 ± 0.01 | tandfonline.com |
| Pyrimidine-Aromatic Amino Acid (5d) | Yeast | 8.3 | brieflands.com |
| 2,4,6-Triaryl Pyrimidine (4d) | Saccharomyces cerevisiae | 168.9 ± 6.7 | jocpr.com |
| 2,4,6-Triaryl Pyrimidine (4f) | Saccharomyces cerevisiae | 228.4 ± 8.4 | jocpr.com |
| Acarbose (Reference) | Saccharomyces cerevisiae | 750.0 ± 5.0 | jocpr.com |
Threonine Tyrosine Kinase (TTK) Inhibition
Threonine Tyrosine Kinase (TTK), also known as Mps1, is a critical component of the spindle assembly checkpoint and is overexpressed in many types of cancer, making it an attractive therapeutic target. nih.govnih.gov Several classes of pyrimidine derivatives have been developed as potent TTK inhibitors. A scaffold hopping approach led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of TTK inhibitors, culminating in the identification of CFI-402257 , a potent and selective agent with a TTK Ki of 0.1 nM. nih.gov In another line of research, novel pyrrolopyrimidine analogues were designed and synthesized as Mps1/TTK inhibitors. nih.govbohrium.com These compounds showed strong anti-proliferative activity in a panel of breast cancer cell lines, with IC50 values ranging from 0.05 to 1.0 µM. nih.govbohrium.com The lead compounds 1 and 13 inhibited Mps1 kinase enzymatic activity with IC50 values of 0.809 µM and 0.356 µM, respectively. nih.gov
| Compound/Derivative Class | Target | IC50 / Ki Value | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine (CFI-402257) | TTK | 0.1 nM (Ki) | nih.gov |
| Pyrrolopyrimidine (Compound 13) | Mps1 Kinase | 0.356 µM (IC50) | nih.gov |
| Pyrrolopyrimidine (Compound 1) | Mps1 Kinase | 0.809 µM (IC50) | nih.gov |
| Pyrrolopyrimidine Analogues | Cell Proliferation (Breast Cancer Lines) | 0.05 - 1.0 µM (IC50) | nih.govbohrium.com |
Adenosine (B11128) Kinase Inhibition
Adenosine kinase (AK) is an enzyme that plays a role in regulating the cellular levels of adenosine, a molecule involved in various physiological processes, including pain and inflammation. Inhibitors of AK have potential as analgesic agents. A novel series of pyridopyrimidine analogues have been identified as potent adenosine kinase inhibitors. nih.gov Structure-activity relationship (SAR) and computational studies guided the optimization of these compounds. nih.gov It was discovered that introducing polar substituents at the 7-position of the pyridopyrimidine core could improve whole-cell AK inhibitory potency while minimizing locomotor side effects. nih.gov This led to the identification of compound 1o , which demonstrated potent AK inhibition and analgesic activity with reduced impact on motor activity. nih.gov
Nucleotide Metabolism Enzyme Interaction
The synthesis of nucleotides is a fundamental biological process, occurring via two principal routes: the de novo pathway and the salvage pathway. nih.gov The de novo pathway constructs nucleotides from simple molecules like amino acids and CO2, whereas the salvage pathway recycles preformed nucleobases and nucleosides. nih.govresearchgate.net Pyrimidine nucleotides, in particular, are synthesized de novo through a series of enzymatic steps that produce uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides like UTP and CTP. nih.govnih.gov
Certain antimetabolite drugs, which are structurally similar to natural pyrimidines, can interfere with this metabolism. researchgate.net These agents can inhibit key enzymes in the pyrimidine synthesis pathway. For example, some compounds are known to inhibit CTP synthetase, the enzyme that converts UTP to CTP, thereby depleting the cell of cytosine nucleotides. nih.govresearchgate.net Others can target UMP synthase, which is involved in the final steps of UMP formation. researchgate.net While the pyrimidine scaffold is central to these interactions, specific research detailing the direct interaction of this compound with enzymes of the nucleotide metabolism pathways has not been prominently featured in the available scientific literature.
WDR5 Antagonism
The WD40-repeat (WDR) protein WDR5 is a critical component of mixed-lineage leukemia (MLL) complexes. These complexes are essential for the methylation of histone H3 on lysine (B10760008) 4 (H3K4), a key epigenetic mark for active gene transcription. nih.gov WDR5 acts as a scaffold, maintaining the integrity of the MLL complex and activating its methyltransferase function. nih.gov The interaction between WDR5 and the "WDR5 INteracting" (WIN) motif of MLL1 is crucial for this activity, with WDR5 forming a donut-shaped structure with a deep central cavity that binds a key arginine residue in the MLL1 peptide. nih.gov
Antagonism of the WDR5-MLL interaction by small molecules has emerged as a therapeutic strategy, particularly in cancers where MLL complexes are dysregulated. nih.gov These antagonists function by occupying the central cavity of WDR5, thereby preventing its association with MLL and inhibiting the methyltransferase activity of the complex. nih.gov This approach is seen as a selective alternative to inhibiting the enzyme's active site directly. nih.gov Although this mechanism is a subject of investigation for various heterocyclic compounds, specific studies identifying this compound as a WDR5 antagonist are not documented in the reviewed literature.
Other Biological Activities
Antioxidant Properties
The pyrimidine nucleus is a core structure in many compounds investigated for their antioxidant potential. ijpsonline.com The antioxidant activity of these derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. ijpsonline.comderpharmachemica.comijpsonline.com This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. ijpsonline.comnih.gov Several studies have demonstrated that pyrimidinone derivatives exhibit significant radical scavenging activity, indicating their potential to mitigate oxidative stress. derpharmachemica.comnih.gov For instance, certain aryl-substituted pyrimidinone derivatives have shown remarkable activity in DPPH assays, comparable to the standard antioxidant, ascorbic acid. derpharmachemica.com
The table below summarizes the DPPH radical scavenging activity for a selection of pyrimidinone derivatives from scientific literature.
Table 1: DPPH Radical Scavenging Activity of Pyrimidinone Derivatives
| Compound | Structure | % Radical Scavenging Activity | Standard (Ascorbic Acid) |
|---|---|---|---|
| 4d | 9-(4-fluorophenyl)-[4,5-d] pyrimidinone | 86.2 ± 1.06 | 91.4 ± 0.021 |
| 4j | Specific structure not detailed | Data not available, but noted as remarkable | 91.4 ± 0.021 |
| 4a | 9-(phenyl)-[4,5-d] pyrimidinone | 45.4 ± 0.65 | 91.4 ± 0.021 |
| 4b | 9-(4-chlorophenyl)-[4,5-d] pyrimidinone | 62.6 ± 0.66 | 91.4 ± 0.021 |
| 4c | 9-(4-bromophenyl)-[4,5-d] pyrimidinione | 60.9 ± 1.46 | 91.4 ± 0.021 |
| 4e | 9-(4-nitrophenyl)-[4,5-d] pyrimidinone | 80.6 ± 1.40 | 91.4 ± 0.021 |
Data sourced from a study on aryl substituted pyrimidinone derivatives. derpharmachemica.com
Anti-inflammatory Potential
The pyrimidine scaffold is present in numerous molecules explored for anti-inflammatory properties. nih.govnih.gov Research has shown that pyrimidine derivatives can target key enzymes involved in the inflammatory cascade. nih.gov One therapeutic strategy involves the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme responsible for producing the pro-inflammatory mediator prostaglandin E2 (PGE2). nih.govnih.gov By inhibiting mPGES-1, these compounds can reduce PGE2 production, offering a targeted anti-inflammatory effect. nih.gov
Computational studies, such as molecular docking, are used to predict the anti-inflammatory potential of new compounds. researchgate.net For example, in silico screening of pyrimidine derivatives against fatty acid amide hydrolase (FAAH), another target for anti-inflammatory drugs, has been performed. researchgate.net The docking score, which estimates the binding affinity between a molecule and a protein target, can indicate potential inhibitory activity. researchgate.net A study evaluating various pyrimidin-2(1H)-one derivatives, including a close analog to the subject compound, produced promising docking scores against FAAH. researchgate.net
Table 2: In Silico Docking Scores of Pyrimidin-2(1H)-one Derivatives against FAAH (PDB: 4DO3)
| Compound Number | IUPAC Name | Affinity (Docking Score) |
|---|---|---|
| 1 | 4,6-diphenylpyrimidin-2(1H)-one | -9.2 |
| 2 | 6-(4-hydroxyphenyl)-4-phenylpyrimidin-2(1H)-one | -8.8 |
| 3 | 4-(2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one | -8.7 |
| 4 | 4-(2-hydroxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2(1H)-one | -8.9 |
| 5 | 4-(4-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one | -9.1 |
| 6 | 4,6-bis(4-hydroxyphenyl)pyrimidin-2(1H)-one | -9.2 |
| Standard | Epirazole | -6.6 |
Data from an in silico evaluation of pyrimidine-based molecules. researchgate.net
Analgesic Effects
Derivatives containing the pyrimidine nucleus have been synthesized and evaluated for their analgesic properties, often in conjunction with anti-inflammatory screening. researchgate.netresearchgate.netwjarr.com Preclinical assessment of analgesic activity frequently employs models like the acetic acid-induced writhing test in mice. researchgate.netresearchgate.net This test measures a compound's ability to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid, which is indicative of peripheral analgesic activity. researchgate.net
Studies on various series of pyrimidinone derivatives have demonstrated significant, dose-dependent analgesic effects in this model. researchgate.netpsu.edu For example, a series of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives showed potent antinociceptive activity, with some compounds producing over 88% inhibition of writhing at a 50 mg/kg dose. psu.edu These findings suggest that the pyrimidinone scaffold is a promising template for the development of new analgesic agents. researchgate.netpsu.edu
Table 3: Analgesic Activity of Pyrimidinone Derivatives in Acetic Acid-Induced Writhing Test
| Compound | Phenyl Ring Substituents | % Inhibition of Writhing (50 mg/kg) |
|---|---|---|
| 5i | Unsubstituted | 88.0 |
| 5b | 4-Cl, 4-OCH3 | 88.6 |
| 5a | 4-Cl, 4-Cl | 78.0 |
| 5c | 4-Cl, 4-F | 77.0 |
| 5d | 4-Cl, 4-Br | 75.0 |
| 5e | 4-OCH3, 4-OCH3 | 82.0 |
Data adapted from a study on 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives. psu.edu
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Modifications with Biological Potency
The biological activity of pyrimidinone derivatives is intricately linked to their structural architecture. Modifications to the core pyrimidinone scaffold and its substituents can lead to significant changes in potency and selectivity. For instance, in the broader class of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the presence of aromatic rings at specific positions has been confirmed as necessary for antitubercular activity. nih.govacs.org The removal of a phenyl group at the R3 position or the methyl group at the R4 position was found to be detrimental to the activity of these related compounds. nih.govacs.org
Systematic modifications of the 5,6-diphenyl groups, the N1-methyl group, and the 2-oxo function of 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone would likely yield a diverse range of biological activities. The potency of analogues is often evaluated through in vitro assays, measuring parameters such as the half-maximal inhibitory concentration (IC50).
To illustrate how structural changes can impact biological activity in related pyrimidinone systems, consider the following hypothetical data based on common observations in medicinal chemistry:
| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |
| 1 | CH3 | Phenyl | Phenyl | 1.2 |
| 1a | H | Phenyl | Phenyl | 5.8 |
| 1b | CH3 | 4-Cl-Phenyl | Phenyl | 0.7 |
| 1c | CH3 | Phenyl | 4-OH-Phenyl | 2.5 |
| 1d | CH2CH3 | Phenyl | Phenyl | 1.9 |
This table is illustrative and designed to demonstrate the principles of SAR.
Identification of Key Pharmacophoric Features of this compound
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For pyrimidinone-based compounds, key pharmacophoric features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov
For this compound, the key pharmacophoric features can be hypothesized as:
Hydrogen Bond Acceptor: The carbonyl oxygen at the C2 position of the pyrimidinone ring is a critical hydrogen bond acceptor.
Hydrophobic/Aromatic Regions: The two phenyl rings at the C5 and C6 positions provide significant hydrophobic and aromatic interactions with the biological target.
Hydrophobic Group: The methyl group at the N1 position contributes to the hydrophobic character of the molecule.
A pharmacophore model for a related class of pyrimidine-based calcium channel blockers identified a hydrophobic center involving a C4 phenyl ring, another hydrophobic center involving a C6 methyl group, a hydrogen bond acceptor function at the C5 carbonyl group, and a hydrogen bond acceptor/donor function involving a ring nitrogen. nih.gov
Impact of Substituent Electronic and Steric Effects on Activity
The electronic and steric properties of substituents on the pyrimidinone core and its phenyl rings play a pivotal role in modulating biological activity.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) on the phenyl rings can alter the electron density of the molecule, influencing its binding affinity to the target protein. For example, in a study of substituted pyridazines, the electronic effect of changing functionality did not appear to significantly impact the resulting signal enhancements after polarization transfer, suggesting that for some scaffolds, steric effects may be more dominant. nih.gov
Steric Effects: The size and shape of substituents (steric bulk) can significantly impact how the molecule fits into the binding pocket of its target. Increasing steric bulk at certain positions can either enhance or diminish activity. For instance, in 3,6-disubstituted pyridazines, increased steric bulk led to a significant reduction in signal gain, suggesting that excessive bulk can hinder the formation of the active complex. nih.gov In another study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the removal of a methyl group was detrimental to activity, indicating the importance of a certain level of steric bulk at that position. nih.govacs.org
The following table illustrates the potential impact of electronic and steric effects on the activity of hypothetical this compound analogues:
| Compound | Substituent on Phenyl Ring | Electronic Effect | Steric Effect | Relative Activity |
| 1 | H | Neutral | Baseline | 1.0 |
| 2a | 4-Cl | Electron-withdrawing | Minor increase | 1.5 |
| 2b | 4-OCH3 | Electron-donating | Moderate increase | 0.8 |
| 2c | 4-t-butyl | Electron-donating | Significant increase | 0.3 |
This table is for illustrative purposes.
Rational Design of Next-Generation Pyrimidinone Analogues
The rational design of new pyrimidinone analogues aims to optimize their pharmacological profile by enhancing potency, selectivity, and pharmacokinetic properties. This process is guided by the established SAR and pharmacophore models.
Design strategies often involve:
Scaffold Hopping: Replacing the pyrimidinone core with other heterocyclic systems while retaining the key pharmacophoric features.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physicochemical properties to improve potency or reduce toxicity. For example, replacing a phenyl ring with a bioisosteric heterocycle.
Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit optimally into the binding site.
Rational molecular design, followed by synthesis and in vitro activity assays, has led to the discovery of novel, potent, and selective inhibitors for various targets. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based methods are powerful tools in the design of novel pyrimidinone derivatives.
Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on the knowledge of a set of molecules that are known to interact with the target. nih.govnih.gov Key LBDD methods include:
Pharmacophore Modeling: As discussed earlier, this involves identifying the common chemical features of active molecules. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a highly effective approach. nih.gov It involves:
Molecular Docking: Predicting the preferred orientation of a ligand when bound to a target protein.
De Novo Design: Building a novel ligand molecule within the binding site of the target protein.
The integration of ligand-based and structure-based approaches can significantly enhance the efficiency of the drug discovery process. fiveable.me For example, a ligand-based pharmacophore model can be used to guide the docking of compounds in a structure-based virtual screening campaign. fiveable.me
Mechanisms of Action at the Molecular and Cellular Level
Molecular Target Identification and Validation
The identification and validation of molecular targets are crucial steps in elucidating the mechanism of action of any therapeutic agent. For pyrimidinone derivatives, a range of molecular targets have been identified, often varying with the specific substitutions on the pyrimidinone core.
One of the prominent targets for certain pyrimidinone-containing compounds is tubulin . Heterocyclic-fused pyrimidines have been identified as inhibitors of tubulin polymerization, acting at the colchicine binding site. nih.gov This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The validation of tubulin as a target is often confirmed through cell-free microtubule polymerization assays, where the inhibitory effect of the compound on tubulin assembly is directly measured. nih.gov
Another identified molecular target for a different series of pyrimidinone derivatives is microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) . This enzyme is a key player in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). Certain 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones have been shown to be potent and selective inhibitors of human mPGES-1. nih.gov The validation for this target involves in vitro activity assays to measure the inhibition of the enzyme and selectivity assays to ensure the compound does not significantly inhibit other related enzymes like cyclooxygenase (COX) isozymes. nih.gov
For other pyrimidinone analogs, such as those derived from Morita–Baylis–Hillman adducts, the enzyme pteridine reductase (PTR1) in Leishmania parasites has been identified as a potential target. acs.orgacs.org This enzyme is crucial for the parasite's survival, and its inhibition can lead to anti-parasitic effects. Molecular docking studies are often employed to predict and validate the binding of these compounds to the active site of PTR1. acs.org
Table 1: Identified Molecular Targets of Pyrimidinone Derivatives
| Molecular Target | Class of Pyrimidinone Derivative | Therapeutic Area |
| Tubulin | Heterocyclic-fused pyrimidines | Cancer |
| mPGES-1 | Pyrimidine-triones | Inflammation |
| Pteridine Reductase (PTR1) | Cyanoallylamino and pyrimidinone derivatives | Anti-parasitic |
Receptor Binding and Modulation Studies
Receptor binding studies are essential to understand how a compound interacts with its target at a molecular level. For pyrimidinone derivatives that target tubulin, competition binding assays are frequently used. For instance, active hydroxy-substituted indolo[2,1-alpha]isoquinolines, which contain a core structure that can be conceptually related to complex pyrimidinones (B12756618), have been shown to displace [3H]colchicine from its binding site on tubulin. nih.gov This suggests that these compounds bind to the same site as colchicine, thereby modulating tubulin polymerization. The binding affinity and displacement percentage provide quantitative measures of this interaction. nih.gov
In the context of mPGES-1 inhibitors, receptor (enzyme) binding is typically characterized by determining the half-maximal inhibitory concentration (IC50). For a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones, in vitro assays demonstrated their capability to inhibit human mPGES-1 with desirable selectivity over COX isozymes. nih.gov
Interaction with Nucleic Acids (e.g., DNA repair mechanisms, ribosomal RNA)
The interaction of pyrimidinone derivatives with nucleic acids is a less commonly reported mechanism of action compared to protein targeting. However, the pyrimidine (B1678525) ring is a fundamental component of nucleic acids (thymine, cytosine, uracil). The structural similarity could theoretically lead to interactions.
Research on the broader family of nitrogen-containing heterocyclic compounds has shown various modes of interaction with DNA. While direct evidence for 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone is absent, it is plausible that some derivatives could act as DNA intercalators or groove binders, potentially interfering with DNA replication and repair mechanisms. The 5-methyl group, present in the related thymine, is known to be involved in sequence-dependent DNA deformability through favorable interactions with adjacent base π-rings. nih.gov This highlights a potential, though unconfirmed, avenue for interaction for methylated pyrimidinone structures.
Cellular Pathway Perturbations (e.g., tubulin polymerization)
The perturbation of cellular pathways is a direct consequence of a compound's interaction with its molecular target. For pyrimidinone derivatives that inhibit tubulin, the primary cellular pathway affected is mitosis. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequently apoptosis (programmed cell death). This anti-proliferative activity is a cornerstone of their potential as anticancer agents. nih.gov The effect on tubulin polymerization can be visualized in cells using immunofluorescence microscopy, where treated cells show a disorganized microtubule network compared to the well-defined structures in untreated cells. nih.gov
For mPGES-1 inhibiting pyrimidinones, the perturbed cellular pathway is the inflammatory cascade. By blocking the synthesis of PGE2, these compounds can reduce inflammation and pain. nih.gov This is a more targeted anti-inflammatory approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, which can lead to broader effects on prostanoid biosynthesis. nih.gov
Table 2: Cellular Pathway Perturbations by Pyrimidinone Derivatives
| Cellular Pathway | Molecular Target | Consequence |
| Mitosis / Cell Division | Tubulin | Cell cycle arrest, Apoptosis |
| Inflammatory Cascade | mPGES-1 | Reduction of PGE2, Anti-inflammatory effect |
Mechanistic Overlap with Existing Therapeutic Agents
The mechanisms of action of some pyrimidinone derivatives show a clear overlap with existing therapeutic agents.
The tubulin-inhibiting pyrimidinones share a mechanism with a well-established class of anticancer drugs, the vinca alkaloids (e.g., vincristine, vinblastine) and colchicine, all of which destabilize microtubules. nih.govnih.gov While they may bind to the same site as colchicine, the specific interactions and resulting cellular effects can differ, potentially offering an improved therapeutic window or activity against resistant cancer cells.
The mPGES-1 inhibiting pyrimidinones represent a newer class of anti-inflammatory agents. Their mechanism is distinct from traditional NSAIDs and selective COX-2 inhibitors (coxibs). nih.gov By selectively targeting the terminal synthase, they aim to reduce the production of inflammatory PGE2 without affecting the synthesis of other prostanoids that have homeostatic functions, potentially leading to fewer side effects. nih.gov
Future Research Directions and Potential Applications in Chemical Biology
Exploration of Novel Synthetic Pathways
While the synthesis of various pyrimidinone derivatives is well-established, future research should focus on developing novel, efficient, and versatile synthetic pathways specifically for 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone and its analogs. Established methods for creating pyrimidine (B1678525) rings, such as the Biginelli reaction which involves a one-pot condensation of an aldehyde, urea (B33335), and a β-ketoester, could be adapted and optimized for this target. mdpi.com
Future explorations could concentrate on:
Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to construct the target molecule, which can improve efficiency and reduce waste. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: Employing these sustainable techniques can accelerate reaction times, increase yields, and provide access to novel chemical space compared to conventional heating methods. acs.org
Solid-Phase Synthesis: Developing solid-phase synthetic routes would facilitate the creation of derivatives for combinatorial libraries by simplifying the purification process. nih.gov
Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of the target compound.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Method | Description | Potential Advantages |
|---|---|---|
| Cyclocondensation Reactions | Reaction of α,β-unsaturated carbonyl compounds (chalcones) with urea or its derivatives. researchgate.netnih.gov | Direct formation of the pyrimidinone core; readily available starting materials. |
| Biginelli-type Reactions | One-pot multicomponent reaction condensing an aryl aldehyde, a β-dicarbonyl compound, and urea. mdpi.com | High efficiency and atom economy; rapid library generation. |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to heat the reaction. acs.org | Reduced reaction times, improved yields, and cleaner reaction profiles. |
| Tandem Cyclizations | Multi-step reactions where subsequent cyclizations occur in a single operation without isolating intermediates. nih.govnih.gov | Increased molecular complexity from simple precursors. |
Comprehensive Profiling of Biological Activities
The biological activity of this compound is not yet extensively characterized. A crucial future direction is to perform comprehensive biological screening to identify its potential therapeutic applications. Pyrimidinone derivatives have demonstrated a wide spectrum of pharmacological activities, suggesting that this specific compound could interact with various biological targets. nih.govontosight.ainih.gov
High-throughput screening campaigns should be initiated to evaluate the compound against diverse panels of targets, including:
Enzyme Inhibition Assays: Testing against kinases, phosphatases, proteases, and metabolic enzymes like cyclooxygenases (COX) or dipeptidyl peptidase-4 (DPP-4). nih.govnih.govrsc.org
Receptor Binding Assays: Evaluating binding affinity for various receptors, such as G-protein coupled receptors (GPCRs).
Antiproliferative Assays: Screening against a panel of cancer cell lines to determine potential anticancer activity. mdpi.commdpi.com
Antimicrobial Assays: Testing against a range of pathogenic bacteria and fungi. nih.gov
Table 2: Potential Biological Activities for Screening based on Related Pyrimidinone Scaffolds
| Potential Activity | Relevant Target Class | Reference Compounds / Studies |
|---|---|---|
| Anti-inflammatory | COX-1/COX-2, iNOS | Fused pyrimidinones (B12756618) showed potent COX inhibitory activity. nih.govrsc.org |
| Anticancer | Various kinases, cell cycle proteins | Aminopyrimidine derivatives showed significant anti-proliferative activity. mdpi.com |
| Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) | Novel pyrimidinedione derivatives were identified as potent DPP-4 inhibitors. nih.gov |
| Neurodegenerative Disease | Phosphodiesterase 9 (PDE9) | Pyrimidinone derivatives were designed as effective PDE9 inhibitors for Alzheimer's disease. nih.gov |
| Antihypertensive | Calcium Channel Blockers | Pyrazolo[3,4-d]-pyrimidin-6-one derivatives showed antihypertensive activity. researchgate.net |
Development of Advanced Computational Models
Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery process and rationalize experimental findings. For this compound, developing advanced computational models is a key research direction. nih.govnih.gov These in silico methods can predict biological activities, guide the design of more potent and selective analogs, and elucidate structure-activity relationships (SAR).
Future computational work should include:
Molecular Docking: Simulating the binding of the compound to the three-dimensional structures of various protein targets to predict binding affinity and orientation. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of pyrimidinone derivatives with their biological activity. nih.govnih.gov This can predict the activity of newly designed analogs.
Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity, which can be used to screen virtual libraries for new hits. nih.govmdpi.com
ADME/Tox Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound early in the research process. nih.govmdpi.com
Integration with Combinatorial Chemistry Libraries
To fully explore the therapeutic potential of the this compound scaffold, it should be integrated into combinatorial chemistry programs. wikipedia.org Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, known as a library, which can then be screened for biological activity. nih.govnumberanalytics.com This approach systematically explores the chemical space around a core structure.
Key strategies for integration include:
Scaffold-Based Library Design: Using this compound as the central scaffold, a library can be generated by systematically varying the substituents on the phenyl rings.
Diversity-Oriented Synthesis (pDOS): This strategy aims to create a library with high skeletal diversity to explore a broader range of biochemical targets, including challenging ones like protein-protein interactions. nih.gov
DNA-Encoded Libraries (DELs): By attaching a unique DNA tag to each compound, millions of derivatives can be synthesized and screened simultaneously in a single mixture, dramatically increasing the efficiency of hit discovery. nih.gov
Potential as Molecular Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. youtube.com Due to their core structure, pyrimidinone derivatives are excellent candidates for development into molecular probes. nih.govacs.org Future research should focus on modifying the this compound structure to create tools for chemical biology.
Potential applications as molecular probes include:
Photoaffinity Probes: By incorporating a photoreactive group (like a benzophenone), the compound could be used to covalently label its protein targets upon UV irradiation. This is a powerful technique for target identification and validation. nih.govacs.org
Affinity-Based Protein Profiling (ABPP): A probe based on this scaffold could be used to map the interactions and activity of entire enzyme families directly in complex biological samples. youtube.com
Fluorescent Probes: Attaching a fluorescent dye would allow for the visualization of the compound's distribution in living cells and its binding to specific subcellular structures or proteins.
Protein-Protein Interaction (PPI) Modulators: The rigid, three-dimensional shape of the scaffold could serve as a basis for designing molecules that disrupt or stabilize specific protein-protein interactions, which are often considered "undruggable" targets. nih.gov Covalent inhibitors, which form a permanent bond with their target, represent a promising strategy in this area. chemikailproteomics.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Diphenyl-1-methyl-2(1H)-pyrimidinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via one-pot multicomponent reactions, often involving substituted aldehydes, β-keto esters, and urea/thiourea derivatives. Key steps include cyclocondensation in acidic or basic media (e.g., HCl in DMF or NH₄OH). For example, dihydropyrimidinone derivatives are typically synthesized under reflux conditions with catalytic HCl, achieving yields of 60–85% depending on substituent electronic effects. Post-synthesis purification involves recrystallization from ethanol or DMF .
- Critical Parameter : Solvent choice (e.g., ethanol vs. DMF) and temperature control significantly impact cyclization efficiency.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming substitution patterns (e.g., phenyl groups at positions 5 and 6). X-ray crystallography resolves steric effects and hydrogen-bonding networks, as demonstrated in studies of dihydropyrimidinone derivatives where N–H···O interactions stabilize the crystal lattice . IR spectroscopy identifies carbonyl (C=O) and NH stretches (1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively).
Advanced Research Questions
Q. How can structural modifications of this compound resolve contradictions in reported antimicrobial activity data?
- Methodological Answer : Discrepancies in biological activity often arise from variations in substituent electronic properties or assay conditions. For instance:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity against S. aureus (MIC: 8–16 µg/mL) compared to electron-donating groups (MIC: 32–64 µg/mL) .
- Thione analogs (C=S replacing C=O) show superior antifungal activity due to enhanced lipophilicity and membrane penetration .
- Experimental Design : Systematic SAR studies with standardized broth microdilution assays (CLSI guidelines) are recommended to minimize variability.
Q. What computational methods are validated for predicting hydrogen-bonding dynamics in this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bond strengths and tautomeric equilibria. For example, studies on cytosine analogs show that N–H···O interactions dominate in polar solvents, while hydrophobic environments favor intramolecular stacking . Molecular docking can predict binding modes to biological targets like dihydrofolate reductase.
Q. How does solvent polarity affect the stability of this compound in hydrate screening studies?
- Methodological Answer : Hydrate formation is probed via dynamic vapor sorption (DVS) and powder X-ray diffraction (PXRD). In aqueous environments, dihydropyrimidinones form stable monohydrates, while non-polar solvents (e.g., toluene) favor anhydrous forms. Differential scanning calorimetry (DSC) reveals hydrate decomposition temperatures (e.g., 120–150°C for cytosine analogs) .
Q. What strategies optimize the enantioselective synthesis of chiral dihydropyrimidinone derivatives?
- Methodological Answer : Asymmetric catalysis using chiral organocatalysts (e.g., L-proline or Cinchona alkaloids) achieves enantiomeric excess (ee) >90%. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance catalyst-substrate interactions.
- Temperature : Lower temperatures (0–5°C) reduce racemization .
Data Reproducibility & Validation
Q. How can researchers address batch-to-batch variability in the biological activity of this compound?
- Methodological Answer :
- Standardized Synthesis : Strict control of reaction time, temperature, and solvent purity.
- Analytical QC : HPLC purity >98% (C18 column, acetonitrile/water gradient) and NMR spectral matching to published data .
- Bioassay Validation : Use reference strains (e.g., ATCC 25922 for E. coli) and triplicate testing.
Q. What are the limitations of in silico models for predicting the pharmacokinetics of dihydropyrimidinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
